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Compound of Interest

Compound Name:
5-(2-Bromophenyl)-4-pentynoic

acid

Cat. No.: B8593827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Currently, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) and specific experimental protocols for the synthesis and analysis of "5-(2-
Bromophenyl)-4-pentynoic acid" are not readily found in established scientific literature

databases and chemical repositories.

This guide acknowledges the need for such information within the research and development

community and outlines the general methodologies and expected data formats that would be

presented if the data were available. While specific experimental values cannot be provided,

this document serves as a template for the comprehensive characterization of this compound.

Hypothetical Data Presentation
Were the data available, it would be organized as follows for clarity and comparative analysis.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for 5-(2-Bromophenyl)-4-pentynoic acid
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Expected ~7.6 d 1H ~8.0 Ar-H

Expected ~7.5 d 1H ~8.0 Ar-H

Expected ~7.3 t 1H ~7.5 Ar-H

Expected ~7.2 t 1H ~7.5 Ar-H

Expected ~2.8 t 2H ~7.0 -CH₂-COOH

Expected ~2.6 t 2H ~7.0 -C≡C-CH₂-

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for 5-(2-Bromophenyl)-4-pentynoic acid

Chemical Shift (δ) ppm Assignment

Expected ~178 C=O (acid)

Expected ~133 Ar-C

Expected ~132 Ar-C

Expected ~129 Ar-C

Expected ~127 Ar-C

Expected ~124 Ar-C-Br

Expected ~93 -C≡C-

Expected ~80 -C≡C-

Expected ~33 -CH₂-COOH

Expected ~19 -C≡C-CH₂-

Table 3: Hypothetical IR Spectroscopic Data for 5-(2-Bromophenyl)-4-pentynoic acid
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Frequency (cm⁻¹) Intensity Assignment

Expected 2500-3300 Broad O-H stretch (acid)

Expected ~2200 Medium C≡C stretch

Expected ~1710 Strong C=O stretch (acid)

Expected ~1580, 1470 Medium C=C stretch (aromatic)

Expected ~750 Strong C-Br stretch

Table 4: Hypothetical Mass Spectrometry Data for 5-(2-Bromophenyl)-4-pentynoic acid

m/z Relative Intensity (%) Assignment

Expected ~268/270 ~100/98
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

Expected ~223/225 [M-COOH]⁺

Expected ~189 [M-Br]⁺

Standard Experimental Protocols
The following are generalized experimental protocols that would typically be employed for the

synthesis and spectroscopic characterization of a compound like 5-(2-Bromophenyl)-4-
pentynoic acid.

General Synthesis Protocol: Sonogashira Coupling
A common synthetic route would involve a Sonogashira coupling between 1-bromo-2-

iodobenzene and 4-pentynoic acid.
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Reactants Reaction Conditions

1-Bromo-2-iodobenzene

5-(2-Bromophenyl)-4-pentynoic acid

Sonogashira Coupling

4-Pentynoic acid Pd(PPh₃)₄ CuI Et₃N (Triethylamine) THF

Click to download full resolution via product page

Caption: Synthetic pathway via Sonogashira coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by

dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the compound's properties, over a relevant mass-to-charge (m/z) range.

Spectroscopic Analysis Workflow

5-(2-Bromophenyl)-4-pentynoic acid

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of 5-(2-Bromophenyl)-4-pentynoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8593827#spectroscopic-data-of-5-2-bromophenyl-4-
pentynoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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